molecular formula C11H11N3OS B14748701 1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene CAS No. 4999-66-0

1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene

Cat. No.: B14748701
CAS No.: 4999-66-0
M. Wt: 233.29 g/mol
InChI Key: FCKPKDHROVVAHS-UHFFFAOYSA-N
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Description

1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyanocarbonothioyl group, a methylcarbamoyl group, and a methylbenzene ring

Preparation Methods

The synthesis of 1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene involves several steps. One common method includes the reaction of a substituted nitrobenzene compound with a reducing agent such as zinc in the presence of ammonium chloride in an alcoholic medium . This reduction process yields the corresponding amine, which can then be further reacted with carbonylimidazolide in water to form the desired compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene exerts its effects involves interactions with specific molecular targets. These interactions can lead to the activation or inhibition of various biochemical pathways, depending on the context. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene can be compared to other similar compounds, such as 1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-4-methylbenzene . While both compounds share a similar core structure, the position of the methyl group on the benzene ring can lead to differences in their chemical reactivity and applications. The unique combination of functional groups in this compound sets it apart from other related compounds, making it a subject of interest in various research fields.

Properties

CAS No.

4999-66-0

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

1-(cyanocarbothioyl)-3-methyl-1-(3-methylphenyl)urea

InChI

InChI=1S/C11H11N3OS/c1-8-4-3-5-9(6-8)14(10(16)7-12)11(15)13-2/h3-6H,1-2H3,(H,13,15)

InChI Key

FCKPKDHROVVAHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N(C(=S)C#N)C(=O)NC

Origin of Product

United States

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